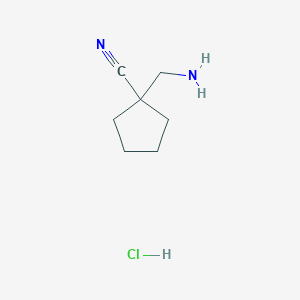

1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride

CAS No.: 1909317-09-4

Cat. No.: VC4643673

Molecular Formula: C7H13ClN2

Molecular Weight: 160.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909317-09-4 |

|---|---|

| Molecular Formula | C7H13ClN2 |

| Molecular Weight | 160.65 |

| IUPAC Name | 1-(aminomethyl)cyclopentane-1-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C7H12N2.ClH/c8-5-7(6-9)3-1-2-4-7;/h1-5,8H2;1H |

| Standard InChI Key | VUPSPHLEIRVERM-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(CN)C#N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(aminomethyl)cyclopentane-1-carbonitrile hydrochloride, reflects its bicyclic structure:

-

A cyclopentane ring with a nitrile () group at position 1.

-

An aminomethyl () substituent at the same carbon, protonated as a hydrochloride salt.

The hydrochloride salt improves solubility in polar solvents, making it suitable for reactions in aqueous or alcoholic media .

Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 160.65 g/mol | |

| SMILES | C1CCC(C1)(CN)C#N.Cl | |

| InChI Key | VUPSPHLEIRVERM-UHFFFAOYSA-N | |

| Solubility | Not fully characterized |

The compound’s density and melting point remain understudied, though its structural analogs (e.g., 1-aminocyclopentane carbonitrile) exhibit densities near 1.02 g/cm³ .

Synthesis and Preparation

Nucleophilic Substitution Pathways

A common route involves reacting 1-aminocyclopentanecarbonitrile with hydrochloric acid. For example:

-

Aminomethylation: Cyclopentanone is treated with sodium cyanide and ammonium chloride in methanol to form 1-aminocyclopentane carbonitrile .

-

Salt Formation: The free base is protonated using HCl in methanol or dichloromethane, yielding the hydrochloride salt .

Reductive Amination

Alternative methods employ reductive amination of cyclopentanecarbonitrile derivatives. For instance:

-

Catalytic Hydrogenation: Cyclopentanone oxime is reduced under hydrogen gas with a palladium catalyst, followed by HCl treatment .

Industrial-Scale Production

Large-scale synthesis optimizes yield and purity using continuous flow reactors. Key steps include:

-

Temperature Control: Maintaining reactions at 5–10°C during HCl addition to prevent side reactions .

-

Purification: Solvent evaporation and recrystallization from dichloromethane or ethanol .

Applications in Pharmaceutical and Chemical Research

Intermediate in Drug Synthesis

The compound serves as a precursor for Apatinib-d8 Hydrochloride, a deuterated analog of the tyrosine kinase inhibitor Apatinib. This application leverages its nitrile group for further functionalization .

Dual Inhibitor Development

Recent studies highlight its role in synthesizing dual autophagy and REV-ERB inhibitors (e.g., ARN5187), which disrupt lysosomal function and enhance cancer cell death .

Material Science

The nitrile moiety enables participation in:

-

Cycloaddition Reactions: Forming heterocyclic compounds for polymer synthesis.

-

Coordination Chemistry: Acting as a ligand in metal-organic frameworks (MOFs) .

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use PPE | |

| H315 (Skin irritation) | Wear gloves and lab coat | |

| H319 (Eye irritation) | Use safety goggles |

Comparative Analysis with Structural Analogs

1-(4-Aminophenyl)cyclopentanecarbonitrile

1-Aminocyclopentane Carbonitrile

The free base (CAS 49830-37-7) lacks the hydrochloride salt, reducing its solubility but increasing volatility (boiling point: 217°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume